2-(2-Pyridylthio)ethan-1-ol

描述

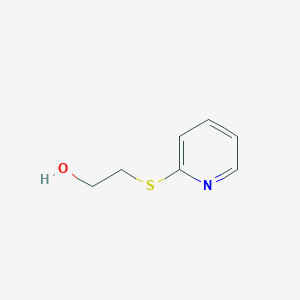

2-(2-Pyridylthio)ethan-1-ol is a sulfur-containing compound featuring a pyridine ring linked via a thioether group to an ethanol moiety. Its structure combines aromatic heterocyclic properties with the reactivity of a thioether and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

属性

IUPAC Name |

2-pyridin-2-ylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXCZEICJYQFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379283 | |

| Record name | 2-(2-pyridylthio)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77555-27-2 | |

| Record name | 2-(2-pyridylthio)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-(2-Pyridylthio)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-mercaptopyridine with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

Reactants: 2-mercaptopyridine and ethylene oxide.

Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Large-scale Reactors: Utilizing industrial reactors to handle larger quantities of reactants.

Purification: Employing techniques such as distillation or crystallization to purify the final product.

Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

化学反应分析

2-(2-Pyridylthio)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The ethanol group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Various halides or nucleophiles depending on the desired substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Compounds with substituted ethanol groups.

科学研究应用

2-(2-Pyridylthio)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-Pyridylthio)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to its observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following sections compare 2-(2-Pyridylthio)ethan-1-ol with key analogs based on substituent effects, synthesis methods, applications, and safety profiles.

Substituent Effects on Aromatic Rings

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23)

2-(3-Indolyl)ethan-1-ol

- Structure: Ethanol linked to an indole ring.

- Key Data: Identified as an impurity in hallucinogenic drug synthesis, highlighting its role in bioactive molecule pathways .

- Comparison : The pyridine ring in the target compound offers nitrogen-based coordination sites, unlike indole, which may enhance metal-binding capabilities in catalysis or medicinal chemistry.

Functional Group Variations

2-(2-Azidoethoxy)ethan-1-ol (1)

- Structure: Ethanol with an azide-functionalized ethoxy chain.

- Key Data : Synthesized via nucleophilic substitution (60% yield) and used in click chemistry to form triazole derivatives .

- Comparison : The thioether group in the target compound provides stability against oxidation compared to azides, which are prone to explosive decomposition.

1-(2-Thienyl)ethanone (2-Acetothiophene)

生物活性

2-(2-Pyridylthio)ethan-1-ol, also known as pyridylthioethanol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 77555-27-2

- Molecular Formula: C7H9NOS

- Molecular Weight: 155.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of the pyridyl and thiol groups allows for multiple interactions, including:

- Redox Reactions: The thiol group can participate in redox reactions, acting as a reducing agent.

- Metal Chelation: The pyridine nitrogen can coordinate with metal ions, influencing enzymatic activities and potentially modulating metal-dependent processes.

These interactions suggest that this compound may influence cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly in inhibiting the growth of Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic functions.

Antioxidant Activity

The compound has shown potential antioxidant activity. Its thiol group can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that the compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. The specific pathways involved in this process are still under investigation but may involve caspase activation and mitochondrial dysfunction.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential utility in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Study on Antioxidant Properties

An investigation into the antioxidant properties revealed that this compound effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells. The compound demonstrated a dose-dependent response, with significant reductions observed at concentrations above 25 µM.

| Concentration (µM) | ROS Reduction (%) |

|---|---|

| 25 | 30 |

| 50 | 55 |

| 100 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。